molecular formula C22H26N4O4S B11253156 (1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11253156
M. Wt: 442.5 g/mol
InChI Key: NQTHYDDOMZSWSI-UHFFFAOYSA-N
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Description

(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is of significant interest due to its potential pharmacological activities and its unique chemical structure, which includes a benzothiadiazine ring system and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE typically involves multiple steps, starting with the preparation of the benzothiadiazine ring system. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine moiety is then introduced through a nucleophilic substitution reaction, where the methoxyphenyl group is attached to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiadiazine or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the benzothiadiazine or piperazine rings.

Scientific Research Applications

Chemistry

In chemistry, (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological activities. It has shown promise as an antimicrobial, antiviral, and anticancer agent. Researchers are investigating its ability to interact with biological targets and its potential therapeutic applications.

Medicine

In medicine, (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE is being explored for its potential use in the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in catalysis, material science, and other industrial processes.

Mechanism of Action

The mechanism of action of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE involves its interaction with specific molecular targets in biological systems. It can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]METHANONE
  • (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-HYDROXYPHENYL)-1-PIPERAZINYL]METHANONE

Uniqueness

What sets (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxyphenyl group on the piperazine ring, in particular, may enhance its pharmacological activity and specificity for certain biological targets.

Properties

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H26N4O4S/c1-3-10-26-16-23-31(28,29)21-15-17(4-9-20(21)26)22(27)25-13-11-24(12-14-25)18-5-7-19(30-2)8-6-18/h4-9,15-16H,3,10-14H2,1-2H3

InChI Key

NQTHYDDOMZSWSI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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